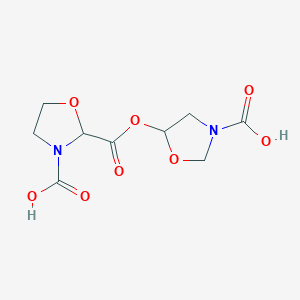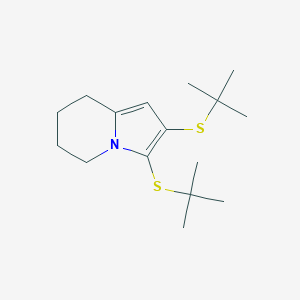
4-benzyl-2-phenylphthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzyl and phenyl derivatives with phthalic anhydride under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, followed by cyclization to form the phthalazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine dioxides, while reduction could produce phthalazine dihydrides.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 4-benzyl-2-phenylphthalazin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylphthalazin-1(2H)-one: Lacks the phenyl group, potentially altering its chemical properties and applications.
2-Phenylphthalazin-1(2H)-one: Lacks the benzyl group, which might affect its reactivity and biological activity.
Phthalazin-1(2H)-one: The parent compound, providing a basis for comparison with substituted derivatives.
Uniqueness
4-Benzyl-2-phenylphthalazin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets compared to simpler phthalazine derivatives.
Propriétés
Numéro CAS |
37740-35-5 |
|---|---|
Formule moléculaire |
C21H16N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-benzyl-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(15-16-9-3-1-4-10-16)22-23(21)17-11-5-2-6-12-17/h1-14H,15H2 |
Clé InChI |
WCCMGLRJJDZZKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)


![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)









